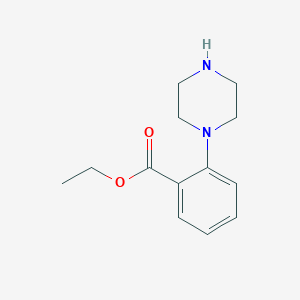

Ethyl 2-(piperazin-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Piperazinyl)-benzoic acid ethyl ester is an organic compound that features a piperazine ring attached to a benzoic acid ethyl ester moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)-benzoic acid ethyl ester typically involves the reaction of 2-chlorobenzoic acid ethyl ester with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chlorine atom on the benzoic acid ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: 2-(1-Piperazinyl)-benzoic acid ethyl alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

科学的研究の応用

Pharmacological Applications

1. Neuroprotective Agents

Research has indicated that piperazine derivatives, including ethyl 2-(piperazin-1-yl)benzoate, may exhibit neuroprotective properties. A study focused on developing bifunctional dopamine D2/D3 agonists for Parkinson's disease (PD) highlighted the potential of piperazine-containing compounds to act on dopaminergic pathways, which are crucial for motor control and cognitive functions .

Case Study : A compound derived from a similar scaffold demonstrated low nanomolar potency at D3 receptors, suggesting that modifications to the piperazine structure can enhance receptor affinity and selectivity .

2. Local Anesthetics

This compound has been evaluated for its local anesthetic properties. In a series of experiments where various benzoate compounds were synthesized and tested, some derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine .

3. Cancer Therapy

The potential role of A2A adenosine receptor antagonists in cancer therapy has been explored, with piperazine derivatives showing promise in modulating immune responses and inhibiting tumor growth. This compound can be modified to enhance its activity against specific cancer types by targeting A2A receptors .

Synthesis and Modification

The synthesis of this compound typically involves a straightforward process of alkylation and esterification. The ability to modify the piperazine moiety allows researchers to create analogs with improved pharmacological profiles.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Alkylation of piperazine |

| 2 | Esterification with benzoic acid |

| 3 | Further modifications as needed |

This synthetic flexibility is crucial for developing compounds tailored for specific therapeutic targets.

作用機序

The mechanism of action of 2-(1-Piperazinyl)-benzoic acid ethyl ester in biological systems involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

類似化合物との比較

- 2-(1-Piperazinyl)-benzoic acid methyl ester

- 2-(1-Piperazinyl)-benzoic acid propyl ester

- 2-(1-Piperazinyl)-benzoic acid butyl ester

Comparison: While these compounds share a similar core structure, the variation in the ester group can influence their physical and chemical properties, such as solubility and reactivity. The ethyl ester variant may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

生物活性

Ethyl 2-(piperazin-1-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current knowledge regarding its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound is a piperazine derivative characterized by the presence of an ethyl ester group attached to a benzoate moiety. The synthesis typically involves the reaction of piperazine with ethyl benzoate under controlled conditions, often utilizing solvents such as dichloromethane or ethanol to facilitate the reaction.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Mechanism of Action

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that compounds with similar structures disrupt the function of enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis in bacteria .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Molecules reported the synthesis of several piperazine derivatives, including this compound, which showed promising antimicrobial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of 31.25 µg/mL against MRSA, indicating strong potential for treating resistant infections . -

Anti-inflammatory Response

In another study focused on inflammatory responses induced by lipopolysaccharides (LPS), this compound reduced the secretion of inflammatory mediators significantly compared to untreated controls. This suggests its role as an anti-inflammatory agent could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperazine Ring : Essential for interaction with biological targets.

- Benzoate Moiety : Contributes to hydrophobic interactions and enhances membrane permeability.

Research indicates that modifications to either the piperazine or benzoate components can significantly alter biological activity, highlighting the importance of SAR studies for optimizing efficacy .

特性

IUPAC Name |

ethyl 2-piperazin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCDMYDZDZXHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572308 |

Source

|

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180417-98-5 |

Source

|

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。